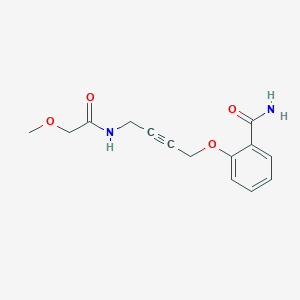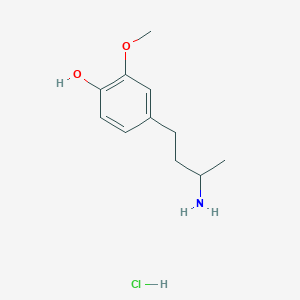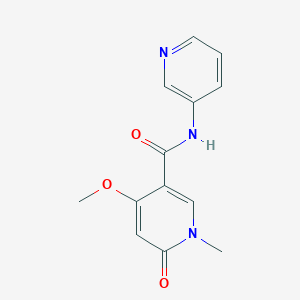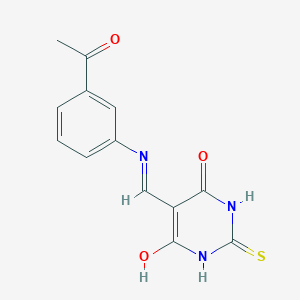![molecular formula C10H19NO B2701014 1-Azaspiro[4.6]undecan-4-ol CAS No. 1555894-21-7](/img/structure/B2701014.png)
1-Azaspiro[4.6]undecan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Azaspiro[4.6]undecan-4-ol” is a chemical compound with the CAS Number: 1555894-21-7 . It has a molecular weight of 169.27 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “1-Azaspiro[4.6]undecan-4-ol” is 1S/C10H19NO/c12-9-5-8-11-10(9)6-3-1-2-4-7-10/h9,11-12H,1-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“1-Azaspiro[4.6]undecan-4-ol” is a powder that is stored at room temperature . It has a molecular weight of 169.27 .
Scientific Research Applications
Synthesis and Chemical Applications
Enantioselective Synthesis : The enantioselective total syntheses of naturally occurring alkaloids using 1-Azaspiro[4.6]undecan-4-ol derivatives highlight their importance in synthetic organic chemistry. These syntheses involve key steps like diastereoselective Hosomi–Sakurai allylation followed by ring-closing metathesis, demonstrating the compound's utility in constructing complex molecular architectures (Pandey et al., 2011).
Spirocyclic Derivatives : Research into the synthesis and biological activity of spirocyclic derivatives, including those containing 1,9-diazaspiro[5.5]undecanes, has shown potential therapeutic applications. These compounds are being investigated for the treatment of various disorders, including obesity, pain, immune system and cell signaling disorders, cardiovascular diseases, and psychotic disorders (Blanco‐Ania et al., 2017).
Pharmacological Applications
Anticonvulsant Properties : The anticonvulsant activity of differently substituted pyrrolidine‐2,5‐diones and piperidine‐2,6‐diones, including 1H‐isoindole‐1,3(2H)‐diones and azaspiro derivatives, has been extensively studied. These compounds have shown effectiveness in animal models of epilepsy, indicating their potential as novel antiepileptic drugs (Kamiński et al., 2014).
CCR8 Antagonists : The development of CCR8 antagonists based on 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives underscores the compound's significance in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Dr. Peter Norman, 2007).
Marine Natural Products
Psammaplysins : The unique structural and pharmacological properties of marine-derived psammaplysins, which possess the rare 1,6-dioxa-2-azaspiro[4.6]undecane backbone, have been a focus of research. These compounds have shown a variety of biological properties, including antimalarial, antifouling, and antioxidant effects, highlighting the chemical diversity and potential therapeutic applications of marine natural products (Youssef & Shaala, 2022).
Safety and Hazards
The safety information for “1-Azaspiro[4.6]undecan-4-ol” includes several hazard statements: H315, H318, H335 . These codes correspond to specific hazards, such as skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
1-azaspiro[4.6]undecan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-9-5-8-11-10(9)6-3-1-2-4-7-10/h9,11-12H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWLAGUQAQOBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)C(CCN2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azaspiro[4.6]undecan-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2700934.png)
![3-(3-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2700935.png)

![(E)-N-benzyl-3-[5-chloro-1-(4-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2700939.png)
![7-(3-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2700940.png)

![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2700945.png)


![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoic acid](/img/structure/B2700952.png)

![Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2700954.png)